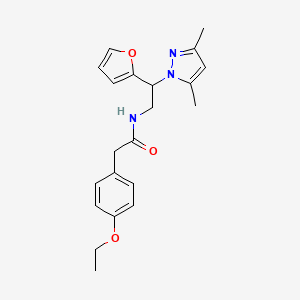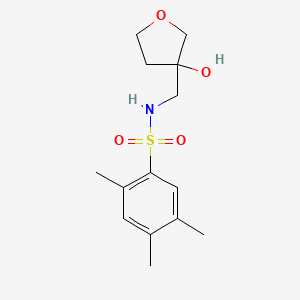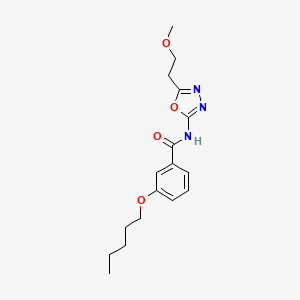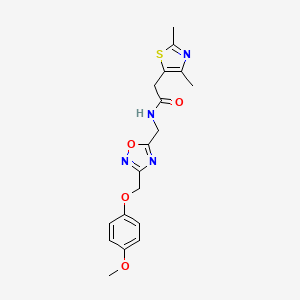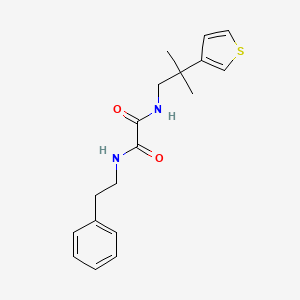![molecular formula C17H12F3NS B2700469 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 338749-96-5](/img/structure/B2700469.png)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.
Applications De Recherche Scientifique
Antileukotrienic Drug Development
The synthesis of compounds related to 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline as potential antileukotrienic agents has been explored. One study discusses the synthesis of specific derivatives designed as new antileukotrienic drugs. The study details the challenges faced due to the low reactivity of certain aryl bromides and the catalytic strategies employed to overcome them. Moreover, the potential antiplatelet activity of these substances was evaluated, indicating their potential in therapeutic applications related to platelet aggregation (Jampílek et al., 2004).
Wine Oxidation and Varietal Thiols
Another study focused on the interaction between quinones, key electrophilic oxidation intermediates in wine, and various wine nucleophiles. This research is critical for understanding the oxidative loss of varietal thiols, which are important for wine's aroma profile. The study provided insights into the reaction rates and mechanisms, offering a foundation for strategies to preserve wine quality (Nikolantonaki & Waterhouse, 2012).
Coordination Chemistry
Research into discrete polynuclear metal complexes has also utilized derivatives of this compound. A study synthesized new AgI complexes with structurally related ligands, revealing how ligand modifications and variations in counter anions can adjust the intramolecular Ag⋯Ag distances and complex structures. This work contributes to the field of coordination chemistry by providing novel insights into the design of metal complexes with tailored structures (Song et al., 2003).
Electrochemical Fluorination
Electrochemical fluorination studies have shown that the presence of a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination, offering a pathway to regioselectively fluorinated sulfides. This method's efficiency in producing alpha-fluorinated sulfides highlights its potential in synthesizing compounds with specific electronic properties (Dawood & Fuchigami, 1999).
Mécanisme D'action
Target of Action
The primary targets of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline are currently unknown. The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Mode of Action
The mode of action of This compound The compound may interact with its targets through a process known as trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The specifics of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with a trifluoromethyl group have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes . The downstream effects of these pathways are still under investigation.
Propriétés
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NS/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIIWQVHKDHTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
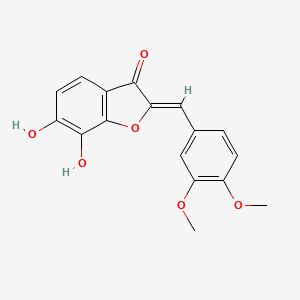
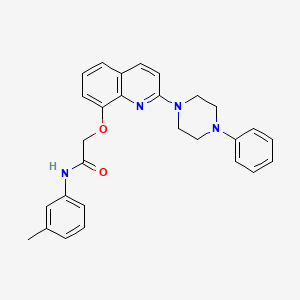
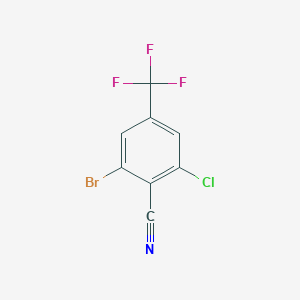
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)
![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)

